molecular formula C22H31N3O3 B11191250 N-{2-[cyclohexyl(methyl)amino]ethyl}-3-(2-hydroxy-6-methoxyquinolin-3-yl)propanamide

N-{2-[cyclohexyl(methyl)amino]ethyl}-3-(2-hydroxy-6-methoxyquinolin-3-yl)propanamide

Cat. No.: B11191250
M. Wt: 385.5 g/mol
InChI Key: MQBIFFJYFMTTEH-UHFFFAOYSA-N
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Description

N-{2-[cyclohexyl(methyl)amino]ethyl}-3-(2-hydroxy-6-methoxyquinolin-3-yl)propanamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinoline core, which is known for its diverse biological activities, and a cyclohexyl group, which can influence its chemical properties and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[cyclohexyl(methyl)amino]ethyl}-3-(2-hydroxy-6-methoxyquinolin-3-yl)propanamide typically involves multiple steps, starting with the preparation of the quinoline core One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinoline ring

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

N-{2-[cyclohexyl(methyl)amino]ethyl}-3-(2-hydroxy-6-methoxyquinolin-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxides.

    Reduction: Reduction reactions can be employed to modify the quinoline core or the cyclohexyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and amines can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline core.

Scientific Research Applications

N-{2-[cyclohexyl(methyl)amino]ethyl}-3-(2-hydroxy-6-methoxyquinolin-3-yl)propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s quinoline core makes it a candidate for studying biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{2-[cyclohexyl(methyl)amino]ethyl}-3-(2-hydroxy-6-methoxyquinolin-3-yl)propanamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, inhibiting the replication of certain microorganisms. Additionally, the compound may inhibit specific enzymes by binding to their active sites, thereby disrupting their normal function.

Properties

Molecular Formula

C22H31N3O3

Molecular Weight

385.5 g/mol

IUPAC Name

N-[2-[cyclohexyl(methyl)amino]ethyl]-3-(6-methoxy-2-oxo-1H-quinolin-3-yl)propanamide

InChI

InChI=1S/C22H31N3O3/c1-25(18-6-4-3-5-7-18)13-12-23-21(26)11-8-16-14-17-15-19(28-2)9-10-20(17)24-22(16)27/h9-10,14-15,18H,3-8,11-13H2,1-2H3,(H,23,26)(H,24,27)

InChI Key

MQBIFFJYFMTTEH-UHFFFAOYSA-N

Canonical SMILES

CN(CCNC(=O)CCC1=CC2=C(C=CC(=C2)OC)NC1=O)C3CCCCC3

Origin of Product

United States

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